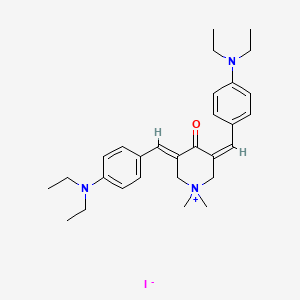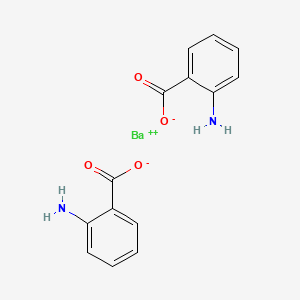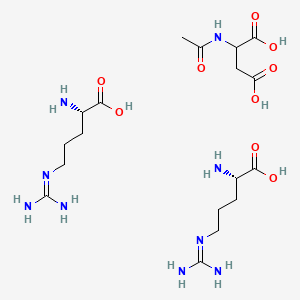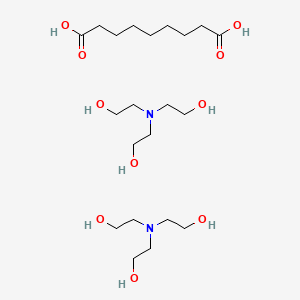
Lauroyl-collagenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Collagens, lauroyl, also known as lauroyl collagen, is a derivative of collagen, a primary structural protein found in the extracellular matrix of various connective tissues in animals. Collagens are known for their triple-helical structure, providing strength and support to tissues such as skin, tendons, and bones. Lauroyl collagen is modified with lauroyl groups, which are derived from lauric acid, a saturated fatty acid. This modification enhances the hydrophobicity and functional properties of collagen, making it suitable for various applications in cosmetics, pharmaceuticals, and biomedical fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lauroyl collagen involves the acylation of collagen with lauroyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions include:
Temperature: Room temperature to 40°C
Time: 12-24 hours
Solvent: Dichloromethane or chloroform
Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of lauroyl collagen follows similar principles but on a larger scale. The process involves:
Extraction of Collagen: Collagen is extracted from animal tissues using acid or enzymatic hydrolysis.
Purification: The extracted collagen is purified to remove impurities.
Acylation: The purified collagen is reacted with lauroyl chloride in large reactors.
Neutralization and Washing: The reaction mixture is neutralized, and the product is washed to remove any residual reagents.
Drying and Milling: The final product is dried and milled into a fine powder for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lauroyl collagen can undergo several types of chemical reactions, including:
Hydrolysis: Breaking down the collagen-lauroyl bond in the presence of water or enzymes.
Oxidation: Reaction with oxidizing agents, potentially altering the lauroyl groups.
Reduction: Reaction with reducing agents, which may affect the collagen backbone.
Substitution: Replacement of lauroyl groups with other acyl groups or functional moieties.
Common Reagents and Conditions
Hydrolysis: Water, enzymes (collagenase), mild acidic or basic conditions.
Oxidation: Hydrogen peroxide, potassium permanganate, under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Various acyl chlorides or anhydrides, in the presence of bases like pyridine.
Major Products Formed
Hydrolysis: Collagen fragments, lauric acid.
Oxidation: Oxidized lauroyl collagen, potentially with altered functional groups.
Reduction: Reduced collagen derivatives.
Substitution: Collagen derivatives with different acyl groups.
Applications De Recherche Scientifique
Lauroyl collagen has a wide range of applications in scientific research, including:
Chemistry: Used as a hydrophobic agent in the synthesis of composite materials.
Biology: Employed in cell culture studies to provide a hydrophobic surface for cell adhesion and growth.
Medicine: Utilized in drug delivery systems, wound healing, and tissue engineering due to its biocompatibility and enhanced properties.
Industry: Incorporated into cosmetic formulations for skin hydration and anti-aging effects, as well as in the production of biodegradable films and coatings.
Mécanisme D'action
The mechanism of action of lauroyl collagen involves its interaction with biological tissues and cells. The lauroyl groups enhance the hydrophobicity of collagen, improving its interaction with cell membranes and extracellular matrix components. This modification can influence cell adhesion, proliferation, and differentiation. In drug delivery systems, lauroyl collagen can encapsulate hydrophobic drugs, enhancing their stability and controlled release. The molecular targets include cell surface receptors and extracellular matrix proteins, while the pathways involved may include signal transduction pathways related to cell adhesion and migration.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl Collagen: Modified with palmitoyl groups, derived from palmitic acid.
Stearoyl Collagen: Modified with stearoyl groups, derived from stearic acid.
Myristoyl Collagen: Modified with myristoyl groups, derived from myristic acid.
Uniqueness of Lauroyl Collagen
Lauroyl collagen is unique due to its specific hydrophobic properties imparted by the lauroyl groups. Compared to other acylated collagens, lauroyl collagen offers a balance between hydrophobicity and biocompatibility, making it suitable for a broader range of applications. Its moderate chain length (12 carbon atoms) provides optimal interaction with biological tissues without causing excessive rigidity or flexibility.
Propriétés
Formule moléculaire |
C12H23O |
|---|---|
Poids moléculaire |
183.31 g/mol |
InChI |
InChI=1S/C12H23O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-11H2,1H3 |
Clé InChI |
AOKILAMWAXXPKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC[C]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



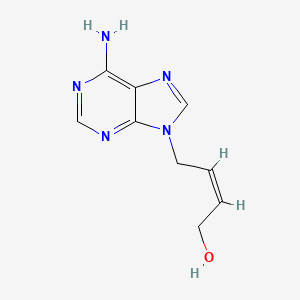

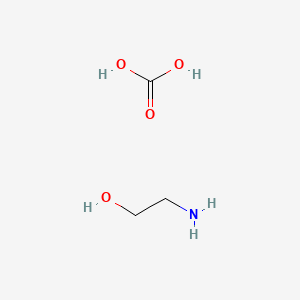

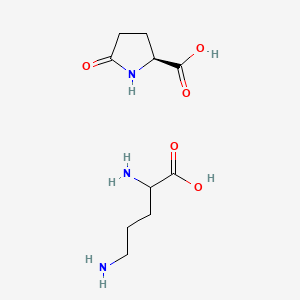
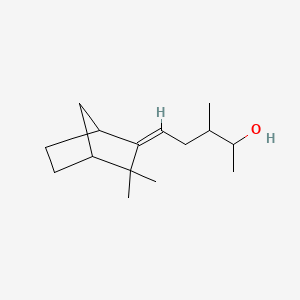
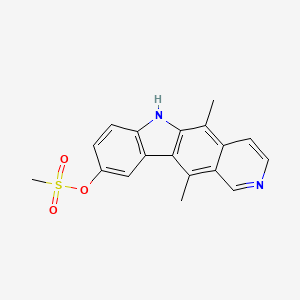
![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
